molecular formula C26H27N3O3S B12164505 N-(3,3-diphenylpropyl)-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide

N-(3,3-diphenylpropyl)-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide

Cat. No.: B12164505
M. Wt: 461.6 g/mol
InChI Key: BSJVJDGFIPDOMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,3-diphenylpropyl)-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a diphenylpropyl group, an indole moiety, and a methylsulfonyl group, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3-diphenylpropyl)-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the 3,3-diphenylpropylamine, which is then coupled with an indole derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(3,3-diphenylpropyl)-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines .

Scientific Research Applications

N-(3,3-diphenylpropyl)-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(3,3-diphenylpropyl)-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-3,3-diphenylpropylamine
  • 2-Methyl-1-[N-methyl-N-(3,3-diphenylpropyl)amino]propan-2-ol

Uniqueness

N-(3,3-diphenylpropyl)-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications .

Properties

Molecular Formula

C26H27N3O3S

Molecular Weight

461.6 g/mol

IUPAC Name

N-(3,3-diphenylpropyl)-2-[4-(methanesulfonamido)indol-1-yl]acetamide

InChI

InChI=1S/C26H27N3O3S/c1-33(31,32)28-24-13-8-14-25-23(24)16-18-29(25)19-26(30)27-17-15-22(20-9-4-2-5-10-20)21-11-6-3-7-12-21/h2-14,16,18,22,28H,15,17,19H2,1H3,(H,27,30)

InChI Key

BSJVJDGFIPDOMF-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)NCCC(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.